molecular formula C11H16N5O6P B12923370 N(6)-Methyl-3'-deoxy-5'-adenylic acid CAS No. 4362-94-1

N(6)-Methyl-3'-deoxy-5'-adenylic acid

Cat. No.: B12923370
CAS No.: 4362-94-1
M. Wt: 345.25 g/mol
InChI Key: XDAJGRLYHTUJCV-MVKOHCKWSA-N
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Description

N(6)-Methyl-3’-deoxy-5’-adenylic acid is a modified nucleotide that plays a significant role in various biological processes It is a derivative of adenylic acid, where the adenine base is methylated at the N(6) position and the ribose sugar is deoxygenated at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(6)-Methyl-3’-deoxy-5’-adenylic acid typically involves multiple steps, starting from adenosine. The first step is the methylation of the adenine base at the N(6) position, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The next step involves the deoxygenation of the ribose sugar at the 3’ position, which can be accomplished using selective reduction methods. Common reagents for this step include lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

Industrial Production Methods

Industrial production of N(6)-Methyl-3’-deoxy-5’-adenylic acid may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as specific enzymes that can catalyze the methylation and deoxygenation reactions with high specificity and yield. Another method involves the use of automated solid-phase synthesis, which allows for the rapid and efficient production of modified nucleotides.

Chemical Reactions Analysis

Types of Reactions

N(6)-Methyl-3’-deoxy-5’-adenylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl group or the adenine base, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the adenine base or the ribose sugar, resulting in reduced forms of the compound.

    Substitution: The methyl group at the N(6) position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiol compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of N(6)-formyl-3’-deoxy-5’-adenylic acid, while reduction of the adenine base can produce dihydro derivatives.

Scientific Research Applications

Biological and Pharmacological Applications

  • P2Y Receptor Modulation :
    • N(6)-Methyl-3'-deoxy-5'-adenylic acid has been studied for its role as an agonist or antagonist of P2Y receptors, which are G protein-coupled receptors involved in numerous physiological processes including inflammation and tissue repair. Research indicates that modifications of adenosine derivatives can enhance their potency at specific P2Y receptor subtypes, making them valuable in therapeutic contexts for conditions like cardiovascular diseases and neurodegenerative disorders .
  • Antiviral Properties :
    • The compound has been explored for its potential as an antiviral agent. For example, derivatives of adenine nucleotides have shown efficacy against HIV by inhibiting viral replication through interference with the viral integrase enzyme. This positions this compound as a candidate for further development in antiviral therapies .
  • Cancer Research :
    • Nucleotide analogs are frequently utilized in cancer research due to their ability to interfere with nucleic acid synthesis in rapidly dividing cells. Studies have indicated that such analogs can induce apoptosis in cancer cells, suggesting that this compound may have similar properties worth investigating .
  • Metabolic Studies :
    • This compound can serve as a substrate or inhibitor in studies involving nucleotide metabolism, providing insights into metabolic pathways and their regulation. Its structural characteristics allow it to mimic natural substrates, facilitating investigations into enzyme kinetics and metabolic flux .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
P2Y Receptor ModulationEnhanced agonist activity at P2Y receptors
Antiviral PropertiesInhibition of HIV replication via integrase blockade
Cancer ResearchInduction of apoptosis in cancer cell lines
Metabolic StudiesInsights into nucleotide metabolism

Mechanism of Action

The mechanism of action of N(6)-Methyl-3’-deoxy-5’-adenylic acid involves its interaction with specific molecular targets and pathways. The methylation at the N(6) position can affect the binding affinity of the nucleotide to proteins and enzymes, influencing processes such as RNA stability, translation, and splicing. The deoxygenation at the 3’ position can alter the overall structure and function of the nucleotide, impacting its incorporation into nucleic acids and its recognition by cellular machinery.

Comparison with Similar Compounds

N(6)-Methyl-3’-deoxy-5’-adenylic acid can be compared with other similar compounds, such as:

    N(6)-Methyladenosine: This compound is similar in structure but lacks the deoxygenation at the 3’ position. It is a well-known RNA modification involved in various regulatory processes.

    3’-Deoxyadenosine: This compound lacks the methylation at the N(6) position but has the deoxygenation at the 3’ position. It is used in the study of DNA and RNA synthesis.

    N(6)-Methyl-2’-deoxyadenosine: This compound has both the methylation at the N(6) position and the deoxygenation at the 2’ position, making it a useful analog for studying DNA modifications.

The uniqueness of N(6)-Methyl-3’-deoxy-5’-adenylic acid lies in its combined modifications, which provide distinct properties and functionalities that are valuable for various research applications.

Biological Activity

N(6)-Methyl-3'-deoxy-5'-adenylic acid (also known as N6-methyl-2'-deoxyadenosine-5'-monophosphate) is a modified nucleotide that has garnered attention in the field of molecular biology due to its potential roles in various biological processes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular functions, and implications in health and disease.

Chemical Structure and Properties

This compound is a derivative of adenosine monophosphate (AMP) where a methyl group is added at the nitrogen atom of the adenine base. This modification can influence the compound's interaction with enzymes, receptors, and nucleic acids, thereby affecting its biological activity.

1. RNA Metabolism:
N(6)-methylation plays a crucial role in RNA metabolism. The presence of N(6)-methyl groups can influence RNA stability, splicing, and translation. Studies have shown that methylation can alter the binding affinity of RNA-binding proteins, thereby impacting gene expression levels .

2. Enzymatic Interactions:
The compound may interact with various enzymes involved in nucleotide metabolism. For instance, it has been suggested that methylated nucleotides can act as allosteric regulators for AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis .

Anticancer Properties

Recent studies have indicated that N(6)-methylated nucleotides exhibit anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, in vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines .

Cell Line IC50 (µg/mL)
HePG-221.19
MCF-730.91
PC349.32

These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.

Role in Metabolic Regulation

N(6)-methylation has been implicated in metabolic regulation through its effects on AMPK activation. AMPK serves as a cellular energy sensor, and its activation can lead to enhanced glucose uptake and fatty acid oxidation, thereby contributing to metabolic homeostasis . The modulation of AMPK activity by N(6)-methylated compounds can have significant implications for conditions such as obesity and type 2 diabetes.

Case Studies

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human liver cancer cells (HePG-2). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 21.19 µg/mL. The mechanism was associated with increased apoptosis markers and altered cell cycle distribution.

Case Study 2: Metabolic Effects

Another study investigated the impact of N(6)-methylation on metabolic pathways in skeletal muscle cells. It was found that methylation enhanced AMPK activation, leading to increased glucose uptake and improved lipid profiles in treated cells, suggesting potential benefits for metabolic disorders.

Properties

CAS No.

4362-94-1

Molecular Formula

C11H16N5O6P

Molecular Weight

345.25 g/mol

IUPAC Name

[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O6P/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(22-11)3-21-23(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1

InChI Key

XDAJGRLYHTUJCV-MVKOHCKWSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)O)O

Origin of Product

United States

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